molecular formula C14H21NO2 B1523977 (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid CAS No. 4125-97-7

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Cat. No. B1523977
CAS RN: 4125-97-7
M. Wt: 235.32 g/mol
InChI Key: UMCNRCSUWIPPOC-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid” is an isoleucine derivative . It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an amino group, which is further connected to a 3-methylpentanoic acid . The exact structure can be found in the referenced link .


Physical And Chemical Properties Analysis

This compound appears as a solid and is white to off-white in color . It is soluble in DMSO at a concentration of 10 mg/mL . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes .

Scientific Research Applications

Electrochemical Properties and Pseudocapacitance Performance

  • Electrochemical Enhancement : N-benzoyl derivatives of isoleucine, including structures similar to the compound , have been explored for their role in improving the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. These derivatives demonstrate significant effects on specific capacitance, retention capacity, and cycle stability, making them suitable for application in energy storage materials (E. Kowsari et al., 2018).

Biological Activity

  • Biological Activity of Derivatives : The structure of compounds related to the query demonstrates interest in understanding their biological activities. For example, derivatives of amino acids, including those with similar structures, have been synthesized to study their potential biological functions and applications in drug development (I. Nehls et al., 2013).

Microbial Biosynthesis

  • Biosynthesis of Chemical Isomers : Studies have explored the microbial biosynthesis of pentanol isomers, which are useful as biofuels, from amino acid substrates. This research indicates the potential for engineered microorganisms to produce valuable chemical compounds from basic substrates, hinting at the broader applicability of amino acid derivatives in biotechnological applications (A. Cann & J. Liao, 2009).

Mechanism of Action

As an isoleucine derivative, this compound may have potential applications in ergogenic supplements. Amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCNRCSUWIPPOC-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Reactant of Route 3
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Reactant of Route 4
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid
Reactant of Route 6
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.